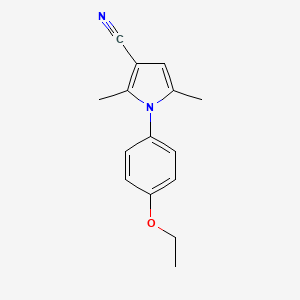

1-(4-Ethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbonitrile

Overview

Description

This would typically involve providing the IUPAC name, common names, and structural formula of the compound. The compound’s class or family and its role or uses in industry or research would also be discussed.

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reagents, conditions, and the mechanism of the reaction.Molecular Structure Analysis

This would involve discussing the compound’s molecular geometry, bond lengths and angles, and any notable structural features. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used to determine these.Chemical Reactions Analysis

This would involve discussing the chemical reactions that the compound undergoes. This could include its reactivity, common reaction pathways, and the products it forms.Physical And Chemical Properties Analysis

This would involve discussing properties such as the compound’s melting point, boiling point, solubility, stability, and spectral properties.Scientific Research Applications

Synthesis and Chemical Properties

- 1-(4-Ethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbonitrile is involved in the synthesis of precursors for 4-phosphino-1H-pyrrole-3-carbaldehyde derivatives, which are significant in the development of chiral bidentate phosphine ligands (Smaliy et al., 2013).

- This compound is used in the synthesis of photochromic diarylethene with a disulfide bridge, offering potential applications in materials science and photochemistry (Belikov et al., 2015).

Applications in Materials Science

- It has applications in the preparation of materials like 5-(Phenylthio)-3H-pyrrole-4-carbonitriles, which show promise as corrosion inhibitors for mild steel, indicating its utility in industrial applications (Verma et al., 2015).

- Its derivative, 1-(4-methoxyphenyl)-4-(2-(1-(pyridin-2-yl)ethylidene)hydrazinyl)-1H-pyrrole-3-carbonitrile, forms complexes with metals like Zn(II), Cd(II), and Cu(II) and shows antimicrobial and DNA binding activities, suggesting biomedical implications (Zaky & Fekri, 2018).

Biomedical Research

- Derivatives of 1-(4-Ethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbonitrile, such as pyrrole-oxindole progesterone receptor modulators, are explored in female healthcare for conditions like endometriosis and certain breast cancers (Fensome et al., 2008).

- Synthesis of novel heterocycles containing hexahydroquinoline and pyrrole moieties indicates potential pharmacological activities, including antibacterial properties (Vazirimehr et al., 2017).

Catalysis and Synthetic Chemistry

- A bis(oxazolinyl)pyrrole, derived from pyrrole-2,5-biscarbonitrile, is used as a monoanionic tridentate supporting ligand in catalysis, particularly in Suzuki-type C−C coupling reactions, showcasing its role in organic synthesis (Mazet & Gade, 2001).

Safety And Hazards

This would involve discussing any known hazards associated with the compound, such as toxicity, flammability, or environmental impact. Safety precautions for handling and disposing of the compound would also be discussed.

Future Directions

This would involve discussing potential future research directions involving the compound. This could include potential applications, modifications to improve its properties, or areas where further study is needed.

properties

IUPAC Name |

1-(4-ethoxyphenyl)-2,5-dimethylpyrrole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-4-18-15-7-5-14(6-8-15)17-11(2)9-13(10-16)12(17)3/h5-9H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTJQJJUJUCRZHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=CC(=C2C)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Ethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Ethyl-2-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-4-methyl-1H-pyrrole-3-carboxylic acid](/img/structure/B1392502.png)

![2-[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]-1,4-dimethyl-1H-pyrrole-3-carboxylic acid](/img/structure/B1392505.png)

![{[1-(4-Chlorobenzoyl)-2,3-dihydro-1H-indol-6-yl]methyl}amine](/img/structure/B1392507.png)

![4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)methyl]benzoic acid](/img/structure/B1392508.png)

![[1-Benzyl-2-(4-fluorophenyl)-ethyl]amine hydrochloride](/img/structure/B1392512.png)

![[1-(4-Fluorobenzyl)-2-(4-methoxyphenyl)-ethyl]amine hydrochloride](/img/structure/B1392513.png)

![1-[5-(4-Benzylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1392519.png)

![1-[1,2,5]Thiadiazolo[3,4-b]pyridin-7-ylpiperidine-4-carbaldehyde](/img/structure/B1392521.png)

![(4-Fluorophenyl){[4-(piperidin-1-ylmethyl)-2-thienyl]methyl}amine](/img/structure/B1392524.png)